molecular formula C8H6BrNO3S B2370420 7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide CAS No. 1823553-64-5

7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide

Cat. No. B2370420
CAS RN: 1823553-64-5
M. Wt: 276.1
InChI Key: JXXRRXKMTXVLER-UHFFFAOYSA-N
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Description

“7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide” is a chemical compound with the molecular formula C8H6BrNO3S . It is a solid substance that should be stored in a dark place at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The EI-MS (m/z) value can provide information about the molecular weight of the compound .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 276.11 . More specific physical and chemical properties, such as melting point and solubility, are not mentioned in the available resources.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the study and application of “7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the reported biological activities of similar compounds , these compounds could have potential applications in medicinal chemistry.

properties

IUPAC Name

7-bromo-1,1-dioxo-2,3-dihydro-1λ6,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3S/c9-5-1-2-6-7(3-5)14(12,13)4-10-8(6)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXRRXKMTXVLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=O)C2=C(S1(=O)=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide

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